1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-
Description
IUPAC Nomenclature Rules for Fused Bicyclic Heterocycles
The IUPAC nomenclature for fused bicyclic systems follows hierarchical rules prioritizing heteroatom position, ring size, and fusion orientation. For this compound:
- Parent Component Selection : The pyrrolopyridine system serves as the parent bicyclic framework. The numbering begins at the nitrogen atom in the pyrrole ring (position 1) and proceeds clockwise, with fusion occurring between the pyrrole's 2,3-positions and the pyridine's b-edge (positions 4a and 8a).
- Fusion Descriptors : The notation "[2,3-b]" specifies the bonds shared between the two rings. The pyrrole's 2,3-bond (labeled "b" in pyridine) fuses to the pyridine's 4a,8a positions, as defined by ortho-fusion conventions.
- Substituent Prioritization : The tert-butyl group (1,1-dimethylethyl) at position 1 and the amino group at position 6 are assigned numerical locants based on their proximity to the parent system's heteroatom. The cyano group at position 3 retains the lowest possible locant.
Table 1: Nomenclature Breakdown
| Component | Role | Locants | Fusion Descriptor |
|---|---|---|---|
| Pyrrolopyridine | Parent bicy |
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
6-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4/c1-12(2,3)16-7-8(6-13)9-4-5-10(14)15-11(9)16/h4-5,7H,1-3H3,(H2,14,15) |
InChI Key |
MFFTYABLNAPSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=C(C=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The synthesis of pyrrolo[2,3-b]pyridines often begins with 2-aminopyrroles as precursors. These compounds undergo condensation reactions with β-dicarbonyl compounds or their derivatives in acidic conditions to yield pyrrolo[2,3-b]pyridine derivatives.
Steps
-
- React 1-substituted 2-amino-4-cyanopyrroles with β-dicarbonyl compounds (e.g., acetals or ethyl ethoxymethylenemalonate) in the presence of hydrochloric acid.
- This reaction leads to intermediate vinylaminopyrroles.
-
- Heat the intermediate vinylaminopyrroles to induce cyclization.
- The cyclization forms pyrrolo[2,3-b]pyridine derivatives with functional groups such as carbonitriles.
Key Features
- The reaction is typically one-pot and efficient.
- Spectroscopic methods (IR, NMR, and mass spectrometry) confirm the product structures.
Modified Madelung Synthesis
Reaction Overview
The Madelung synthesis is a classical method for preparing indole derivatives and has been adapted for pyrrolo[2,3-b]pyridines.
Steps
-
- Treat substituted pyrrole derivatives with strong bases under controlled temperatures.
- This step facilitates ring closure to form the pyrrolo[2,3-b]pyridine structure.
-
- Introduce substituents such as tert-butyl groups at specific positions using alkylating agents like tert-butyl chloride.
Key Features
- This method allows for selective substitution at desired positions.
- Functional groups such as amino and nitrile groups can be introduced post-cyclization using electrophilic reagents.
Synthesis via Grignard Reagents
Reaction Overview
Grignard reagents are used to introduce alkyl groups selectively during the synthesis of pyrrolo[2,3-b]pyridines.
Steps
Formation of Grignard Derivative :
- React 1-substituted pyrrole derivatives with magnesium in an ether solvent to form Grignard intermediates.
Reaction with tert-butyl Chloride :
- Treat the Grignard intermediate with tert-butyl chloride to introduce the tert-butyl group at the nitrogen position.
-
- Cyclize under acidic or thermal conditions to form the final compound.
Key Features
- This method ensures high regioselectivity.
- The nitrile group can be added using cyanogen bromide or similar reagents during final steps.
Patent-Based Synthesis Method
Reaction Overview
A patented method describes an efficient synthesis route for pyrrolo[2,3-b]pyridines using alkyl-substituted precursors and optimized reaction conditions.
Steps
-
- Use alkali bases to promote cyclization of precursors containing amino and nitrile functionalities.
Addition of tert-Butyl Group :
- Introduce the tert-butyl group using alkylating agents under controlled conditions.
Key Features
- The process is scalable for industrial applications.
- It minimizes side reactions by optimizing temperature and reagent concentrations.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Condensation & Cyclization | β-Dicarbonyl compounds + HCl | One-pot synthesis; high efficiency |
| Modified Madelung | Strong bases + tert-butyl chloride | Selective functionalization |
| Grignard Reaction | Magnesium + tert-butyl chloride | High regioselectivity |
| Patent-Based Method | Alkali bases + optimized alkylation conditions | Scalable; industrial applicability |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives as anticancer agents. For instance, derivatives designed as colchicine-binding site inhibitors have shown significant antitumor activities against various cancer cell lines. One derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines, indicating potent efficacy in inhibiting tumor growth . The mechanism involves disrupting tubulin polymerization, which is critical for cell division.
Targeting Kinases
The compound has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are a vital class of drugs in oncology; thus, compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives are being explored for their potential to modulate kinase activity effectively . The structure-activity relationship studies indicate that modifications to the pyridine ring can enhance selectivity and potency against targeted kinases.
Neuropharmacological Research
Another promising application lies within neuropharmacology. Compounds similar to 1H-Pyrrolo[2,3-b]pyridine have been studied for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease and Parkinson's disease by modulating pathways associated with neuroinflammation and neuronal survival .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been reported using methods such as microwave-assisted reactions and traditional organic synthesis techniques. These methods allow for the rapid generation of diverse libraries of compounds that can be screened for biological activity .
Case Study 1: Antitumor Activity Assessment
A series of experiments were conducted where different derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The most promising compound demonstrated significant inhibition of cell proliferation at low concentrations and induced apoptosis through caspase activation pathways.
Case Study 2: Kinase Inhibition Profiling
In another study focused on kinase inhibition, several derivatives were tested against a panel of kinases. Notably, some compounds showed selective inhibition towards CDK4/6 kinases, which play a crucial role in cell cycle regulation. This selectivity suggests potential use in cancer therapies targeting specific pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 6-amino group in the target compound facilitates hydrogen bonding with kinase active sites, a critical feature for inhibitory activity . In contrast, the 4-amino-tert-butyl ester (CAS 173898-20-9) may target different residues due to positional variation .
Synthetic Feasibility :
- The target compound’s synthesis via cyclocondensation (yield ~80% for analogs) is more scalable than derivatives requiring sulfonyl or trifluoromethyl groups, which face discontinuation due to purification challenges .
Spectroscopic Differentiation :
- The tert-butyl group in the target compound would show distinct ¹H NMR signals (e.g., singlet at ~1.4 ppm for nine equivalent protons) absent in analogs like the phenylsulfonyl derivative .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile is characterized by a pyrrole ring fused to a pyridine nucleus. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| CAS Number | [Not specified in sources] |
| Solubility | Soluble in DMSO and DMF |
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : It has been identified as an inhibitor of SGK-1 kinase, which plays a role in several cellular processes including cell survival and proliferation. Inhibition of SGK-1 can be beneficial in treating diseases associated with its abnormal activity .
- Targeting Fibroblast Growth Factor Receptors (FGFRs) : Research indicates that certain derivatives of this compound demonstrate potent activity against FGFRs (FGFR1, FGFR2, and FGFR3), which are implicated in tumorigenesis. For instance, one derivative exhibited IC50 values of 7 nM against FGFR1 .
- Human Neutrophil Elastase (HNE) Inhibition : The compound has shown effectiveness as an HNE inhibitor, which is relevant for treating respiratory diseases. The best derivatives exhibited IC50 values in the range of 15–51 nM .
Anticancer Activity
The anticancer potential of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied. For example:
- A derivative demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
- Another study highlighted moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Antidiabetic Effects
Certain derivatives have been tested for their ability to enhance insulin sensitivity in adipocytes, showing improvements ranging from 7.4% to 37.4% at varying concentrations .
Antiviral and Antimycobacterial Properties
Preliminary studies suggest that some derivatives may possess antiviral properties, particularly against HIV-1, with effective concentrations reported below 10 µM .
Case Study 1: Inhibition of SGK-1 Kinase
A study focused on the development of compounds targeting SGK-1 demonstrated that the administration of specific derivatives resulted in reduced tumor growth in animal models. The mechanism involved downregulation of pathways associated with cell proliferation and survival.
Case Study 2: FGFR Inhibition in Cancer Models
In vitro studies using breast cancer cell lines treated with FGFR inhibitors derived from this compound showed not only reduced cell viability but also inhibited migration and invasion capabilities, suggesting potential for metastatic cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-amino-1-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
- Methodology : The compound can be synthesized via cyclocondensation reactions starting from 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives. Key steps include:
- Refluxing with acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic HCl (4–6 hours, 10 mmol scale) .
- Purification via silica gel column chromatography (eluent: dichloromethane/ethyl acetate mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- 1H/13C NMR : Used to confirm substituent positions and regiochemistry. Key signals include aromatic protons (δ 7.2–8.9 ppm) and nitrile carbons (δ 114–117 ppm) .
- IR Spectroscopy : Detects nitrile groups (ν ~2200 cm⁻¹) and NH stretches (ν ~3350 cm⁻¹) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₄N₄O at 315.12403) .
Q. How should researchers design initial biological activity screens for this compound?
- In Vitro Assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) and cytotoxicity screens (MTT assay on cancer cell lines) based on structural analogs showing antitumor activity .
- Secondary Targets : Evaluate antiviral (e.g., HCV protease) or anti-inflammatory activity (COX-2 inhibition) due to pyrrolopyridine's heterocyclic pharmacophore .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on derivatives?
- Substituent Variation : Introduce electron-withdrawing (e.g., Br, NO₂) or donating groups (e.g., OCH₃) at the 5-position to modulate electronic effects .
- Functionalization : Replace the tert-butyl group with aryl sulfonides (e.g., phenylsulfonyl) to enhance solubility and target affinity .
- Biological Testing : Compare IC₅₀ values across derivatives using dose-response curves (0.1–100 µM range) .
Q. What strategies address low yields in cross-coupling reactions during derivative synthesis?
- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for Buchwald-Hartwig aminations to improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining yields >80% .
Q. How can computational methods predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17 for EGFR) .
- ADMET Prediction : Employ SwissADME to assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Q. How can contradictions in biological data (e.g., varying IC₅₀ across cell lines) be resolved?
- Mechanistic Studies : Conduct Western blotting to verify target protein inhibition (e.g., p-EGFR levels) .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Q. What methodologies are recommended for in vivo mechanism and ADME profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
